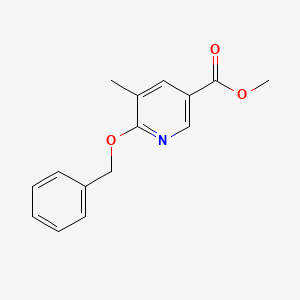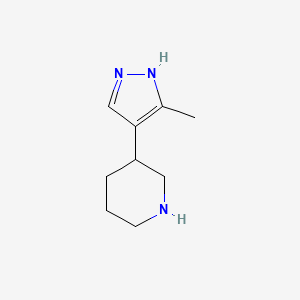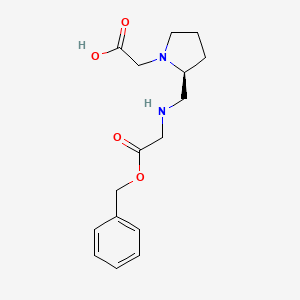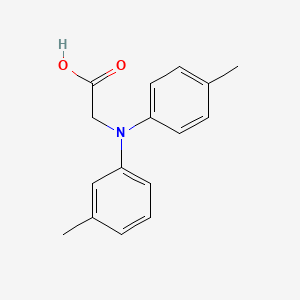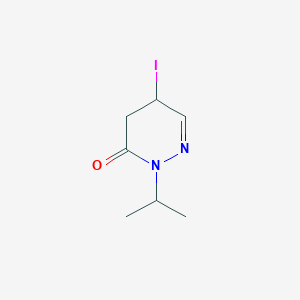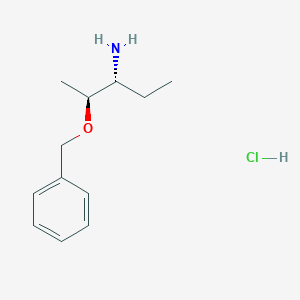![molecular formula C13H10ClN3O B13001324 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a heterocyclic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a methyl group at the 2-position of the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives, followed by functional group modifications to introduce the chloro and methyl substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, using reagents such as sodium methoxide or potassium thiolate
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of reduced oxazole-pyridine derivatives.
Substitution: Formation of substituted oxazole-pyridine derivatives with various nucleophiles.
Scientific Research Applications
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in the study of molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: Similar structure but lacks the methyl group on the aniline moiety.
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline: Similar structure but with different substituents on the aniline ring.
Uniqueness
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and interaction with biological targets. This combination of substituents can enhance its potential as a therapeutic agent and its utility in material science applications.
Properties
Molecular Formula |
C13H10ClN3O |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H10ClN3O/c1-7-2-3-8(4-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3 |
InChI Key |
FYBCLBJYHIGVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


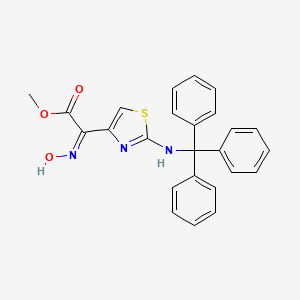
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)

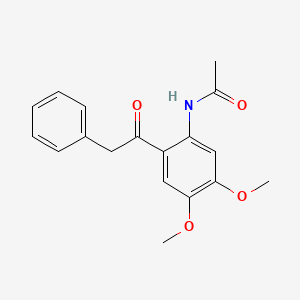
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
